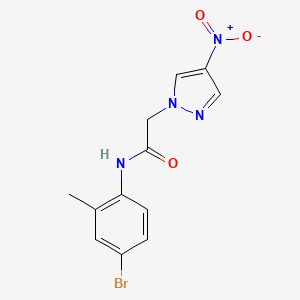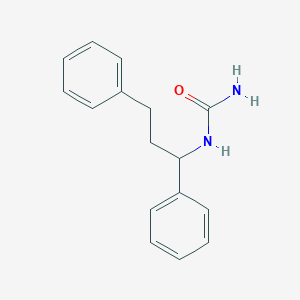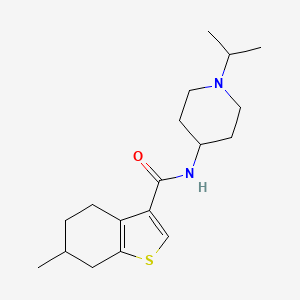
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, pain, and fever. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and it exhibits a range of biological activities that make it a useful tool for investigating the mechanisms of inflammation, pain, and cancer. However, there are also limitations to using N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments. This compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX enzymes. Additionally, researchers are investigating the potential of this compound as an anticancer agent, and there is ongoing research into its safety and toxicity profiles. Finally, there is interest in exploring the potential of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylaniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a suitable solvent and reagents. The reaction is typically carried out under reflux conditions, and the product is isolated by filtration and purification techniques.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-4-9(13)2-3-11(8)15-12(18)7-16-6-10(5-14-16)17(19)20/h2-6H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWWUHSFMOPQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)


![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)

![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)



![1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B5104557.png)
![3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5104560.png)
![(2E)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-propen-1-amine](/img/structure/B5104572.png)